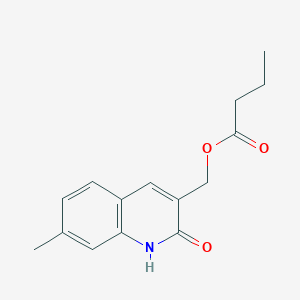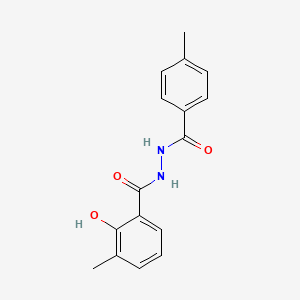![molecular formula C14H13N3O2S B5756789 2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide](/img/structure/B5756789.png)
2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide, also known as CMF-019, is a compound that has been studied for its potential therapeutic applications. It belongs to the class of thioacetamide derivatives, which have been shown to have various biological activities.
Mécanisme D'action
The mechanism of action of 2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide is not fully understood. However, it has been suggested that it may act by inhibiting various signaling pathways involved in cell growth and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as AKT and ERK. In addition, it has been shown to induce oxidative stress in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development. However, one limitation is the moderate yield of the synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide. One direction is to further investigate its mechanism of action, in order to better understand its potential therapeutic applications. Another direction is to study its pharmacokinetics and toxicity, in order to evaluate its safety and efficacy in animal and human studies. Finally, there is a need for further research on the synthesis of 2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide, in order to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide involves the reaction of 3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridine thiol with acetic anhydride in the presence of a catalyst. The resulting product is purified using column chromatography. The yield of the synthesis is moderate, and the purity of the product can be improved by further purification methods.
Applications De Recherche Scientifique
2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. In particular, 2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
2-[3-cyano-6-methyl-4-(5-methylfuran-2-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-8-5-10(12-4-3-9(2)19-12)11(6-15)14(17-8)20-7-13(16)18/h3-5H,7H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBUSBYLTCQYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C(=NC(=C2)C)SCC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-Cyano-6-methyl-4-(5-methylfuran-2-yl)pyridin-2-yl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5756719.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5756746.png)
![2-cyano-N'-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B5756755.png)
![3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5756767.png)



![2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5756786.png)


![N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5756811.png)